

# structure of 4-Chlorobutyldimethylchlorosilane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chlorobutyldimethylchlorosilane

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An In-Depth Technical Guide to **4-Chlorobutyldimethylchlorosilane**: Structure, Reactivity, and Applications

## Abstract

**4-Chlorobutyldimethylchlorosilane**, CAS No. 18145-84-1, is a bifunctional organosilane reagent of significant interest to researchers in materials science, organic synthesis, and drug development. Its unique structure, featuring two distinct reactive chlorine atoms—one attached to the silicon center and the other at the terminus of a butyl chain—provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive analysis of its molecular structure, synthesis, spectroscopic characterization, and chemical reactivity. Furthermore, it details field-proven applications, including its use as a surface modification agent, a crosslinker for polymers, and a critical intermediate in the synthesis of complex molecules. This document is intended to serve as a technical resource for scientists and professionals, providing both foundational knowledge and practical protocols to effectively utilize this compound in research and development settings.

## Core Molecular Structure and Physicochemical Properties

**4-Chlorobutyldimethylchlorosilane** (CBDCS) is a colorless liquid characterized by the chemical formula  $C_6H_{14}Cl_2Si$ .<sup>[1][2]</sup> The molecule's utility is derived from its dichotomous structure: a highly reactive chlorosilyl group and a less reactive primary alkyl chloride. The silicon atom is bonded to two methyl groups, the 4-chlorobutyl chain, and a chlorine atom. This arrangement allows for sequential or orthogonal chemical modifications at two distinct sites.

The Si-Cl bond is exceptionally labile and prone to rapid hydrolysis, even with atmospheric moisture, making it a prime site for reactions with nucleophiles like alcohols and amines.[2][3] In contrast, the C-Cl bond on the butyl chain behaves as a typical primary alkyl halide, suitable for nucleophilic substitution reactions under more controlled conditions.

Caption: Molecular structure of **4-Chlorobutyldimethylchlorosilane**.

Table 1: Physicochemical Properties of **4-Chlorobutyldimethylchlorosilane**

| Property          | Value   | Reference(s)                            |
|-------------------|---|---|
| CAS Number        | <b>18145-84-1</b>                                 | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>6</sub> H <sub>14</sub> Cl <sub>2</sub> Si | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 185.16 g/mol                                      | <a href="#">[1]</a>                     |
| Appearance        | Colorless liquid                                  | <a href="#">[2]</a>                     |
| Density           | 1.03 g/cm <sup>3</sup>                            | <a href="#">[1]</a> <a href="#">[3]</a> |
| Boiling Point     | 100 °C  | <a href="#">[1]</a>                     |
| Flash Point       | 45 °C   | <a href="#">[1]</a> <a href="#">[3]</a> |
| Refractive Index  | 1.4503  | <a href="#">[1]</a> <a href="#">[3]</a> |

| Hydrolytic Sensitivity | Reacts rapidly with water and protic solvents [\[3\]](#) |

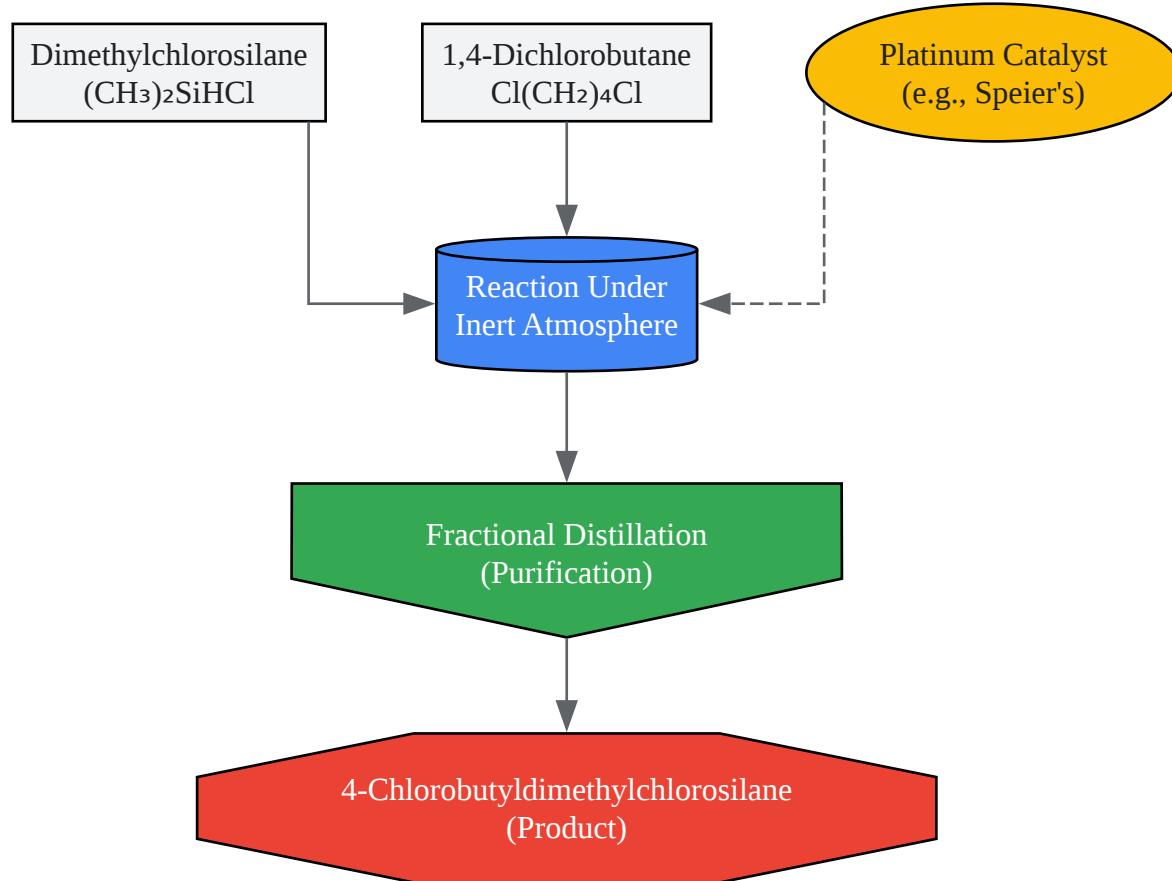
## Synthesis and Purification

### Synthesis Pathway: Hydrosilylation

The principal industrial synthesis of CBDCS involves the hydrosilylation of 1,4-dichlorobutane with dimethylchlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (H<sub>2</sub>PtCl<sub>6</sub>) or Karstedt's catalyst.

Causality of Experimental Choice: Hydrosilylation is the preferred method due to its high atom economy and efficiency in forming stable silicon-carbon bonds. The catalyst facilitates the addition of the Si-H bond across a double bond if an unsaturated precursor is used, or in this

case, promotes the reaction with an alkyl halide. The reaction with 1,4-dichlorobutane provides a direct and scalable route to the target molecule.[2]



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Caption: General workflow for the synthesis of CBDCS.

## Experimental Protocol: Synthesis

- Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., nitrogen or argon).
- Charging Reactants: The flask is charged with 1,4-dichlorobutane and the platinum catalyst.
- Addition: Dimethylchlorosilane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature.

- Reaction: The mixture is heated to the appropriate temperature (as determined by the specific catalyst used) and refluxed for several hours until the reaction is complete, which can be monitored by GC or NMR.
- Workup: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
- Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure **4-chlorobutyldimethylchlorosilane**. The necessity of distillation is to remove unreacted starting materials and any potential side products, ensuring high purity for subsequent applications.

## Spectroscopic and Spectrometric Characterization

Structural confirmation of CBDCS is unequivocally achieved through a combination of NMR, IR, and MS techniques.

### Nuclear Magnetic Resonance ( $^1\text{H}$ & $^{13}\text{C}$ NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum provides a clear fingerprint of the molecule. The dimethylsilyl protons appear as a sharp singlet, while the protons of the butyl chain appear as distinct multiplets. The chemical shifts are influenced by the electronegativity of the adjacent atoms (Si and Cl).

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **4-Chlorobutyldimethylchlorosilane**

| Protons  | Chemical Shift<br>( $\delta$ , ppm) (Est.) | Multiplicity | Integration | Assignment                                       |
|--|--|--------------|-------------|--|
| $(\text{CH}_3)_2\text{SiCl}$   | ~0.4                                       | Singlet      | 6H          | Protons on methyl groups attached to silicon.[4] |
| Si-CH <sub>2</sub> -   | ~0.9                                       | Triplet      | 2H          | Protons on C1 of the butyl chain.                |
| -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -<br>CH <sub>2</sub> Cl | ~1.8                                       | Multiplet    | 4H          | Protons on C2 and C3 of the butyl chain.[5][6]   |

| -CH<sub>2</sub>-Cl | ~3.5 | Triplet | 2H | Protons on C4, deshielded by the terminal chlorine.[5][7] |

Note: Estimated shifts are based on analogous structures and general principles. Actual spectra should be referenced for precise values.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is characterized by strong C-H stretching bands, along with vibrations characteristic of the Si-C and C-Cl bonds.[8]

Table 3: Characteristic IR Absorption Bands

| Functional Group   | Absorption Range<br>( $\text{cm}^{-1}$ ) | Intensity | Vibration Type                   |
|--------------------|--|-----------|----------------------------------|
| C-H (Alkyl)        | 2850 - 2960                              | Strong    | Stretching                       |
| Si-CH <sub>3</sub> | 1250 - 1270                              | Strong    | Symmetric Deformation (Umbrella) |
| Si-CH <sub>3</sub> | 790 - 840                                | Strong    | Rocking                          |
| C-Cl               | 600 - 800                                | Strong    | Stretching[9]                    |

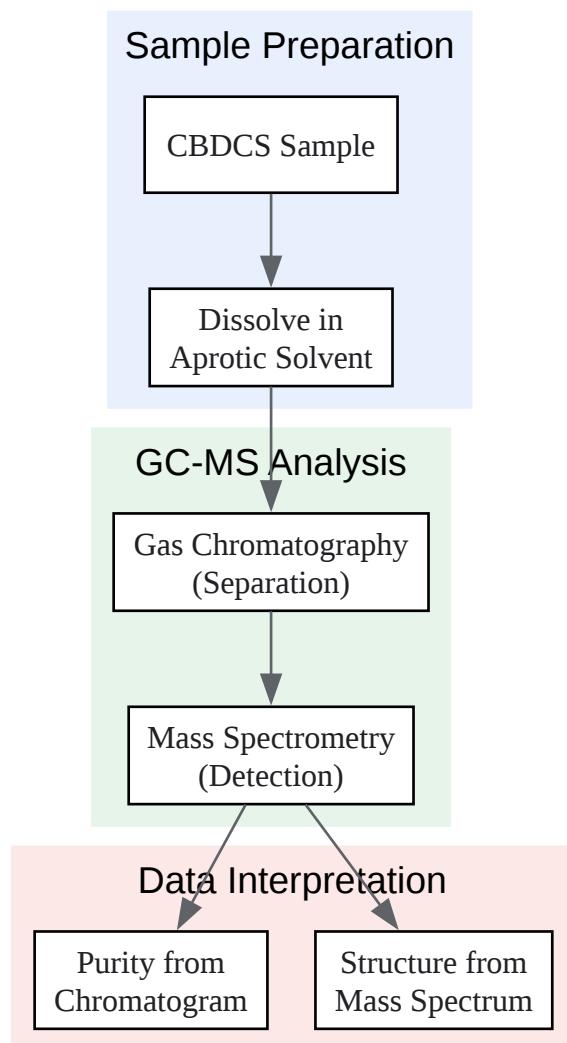
| Si-Cl | 450 - 650 | Strong | Stretching |

## Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and revealing the fragmentation pattern of the molecule. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent method for purity analysis.

Expected Fragmentation:

- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight (184 m/z for the most abundant isotopes) should be observable.
- Isotope Pattern: The presence of two chlorine atoms and one silicon atom will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.
- Key Fragments: Common fragmentation pathways include the loss of a methyl group (-15), a chlorine radical (-35), or cleavage of the butyl chain.



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Caption: Typical analytical workflow for purity and identity confirmation.

## Chemical Reactivity and Mechanistic Insights

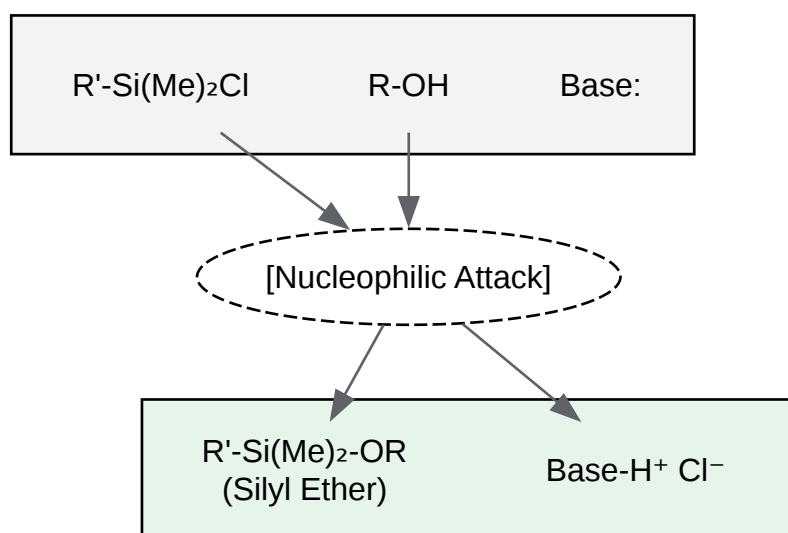
### Reactions at the Silyl Chloride Center: Derivatization and Protection

The high reactivity of the Si-Cl bond is the cornerstone of CBDCS's utility as a derivatizing agent. It readily reacts with nucleophilic functional groups containing active hydrogens, such as alcohols (-OH), amines (-NH), and carboxylic acids (-COOH). This process, known as silylation,

converts polar, non-volatile compounds into more volatile and thermally stable silyl derivatives, making them amenable to analysis by gas chromatography.[10]

Mechanism: The reaction proceeds via a nucleophilic attack of the heteroatom (O or N) on the electrophilic silicon center, with the subsequent elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl produced, driving the reaction to completion.

### Mechanism of Silylation



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Caption: Nucleophilic substitution at the silicon center.

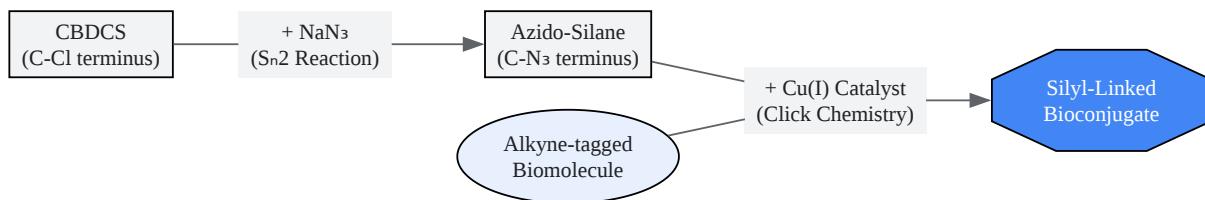
## Reactions at the Alkyl Chloride Center: A Gateway to Functionalization

The C-Cl bond at the end of the butyl chain allows for a second layer of chemical modification, typically via  $S_N2$  reactions. This enables the covalent attachment of the entire silyl moiety onto other molecules or surfaces. A prominent application is in the synthesis of precursors for "click chemistry," a set of powerful, specific, and biocompatible reactions used extensively in drug discovery and bioconjugation.[11]

Protocol: Synthesis of an Azide-Functionalized Silane

- To a solution of **4-chlorobutyldimethylchlorosilane** in a polar aprotic solvent (e.g., DMF), add sodium azide ( $\text{NaN}_3$ ).
- Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
- The organic layer is dried and the solvent is removed to yield **4-azidobutyldimethylchlorosilane**.

This azido-silane can then be "clicked" onto an alkyne-containing molecule or biomolecule, serving as a versatile linker.



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Caption: Application of CBDCS in bioconjugation via click chemistry.

## Applications in Research and Development Surface Modification and Materials Science

The ability of CBDCS to react with surface hydroxyl groups makes it an excellent agent for modifying inorganic substrates like glass, silica, and metal oxides. This modification creates a covalently bound, hydrophobic layer on the surface, which is useful for:

- Creating Hydrophobic Coatings: Imparting water-repellency to surfaces.

- Improving Adhesion: Acting as a coupling agent between organic polymers and inorganic fillers.
- Passivating Surfaces: Preventing the adsorption of sensitive analytes onto active surfaces, for example, in chromatography vials.[\[12\]](#)

## Drug Discovery and Development

In the pharmaceutical sciences, the precise assembly of molecular components is paramount. [\[13\]](#)[\[14\]](#) CBDCS serves as a bifunctional linker, enabling the connection of different molecular entities. For example, it can be used to tether a targeting moiety to a therapeutic payload or a fluorescent probe. Its role as a derivatization agent is also critical in metabolomics and drug metabolism studies, where it enhances the detectability of polar metabolites by LC-MS or GC-MS.[\[10\]](#)[\[15\]](#)[\[16\]](#)

## Safe Handling and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling **4-Chlorobutylidimethylchlorosilane**.

Table 4: Safety and Handling Procedures

| Hazard Category                     | Description & Precaution  | Reference(s)                              |
|-------------------------------------|---|---|
| Corrosive                           | <b>Causes severe skin burns and eye damage.</b> <a href="#">[17]</a> Work in a chemical fume hood.  | <a href="#">[17]</a>                      |
| Flammable                           | Flammable liquid and vapor.<br>Keep away from heat, sparks, and open flames. <a href="#">[18]</a>   | <a href="#">[18]</a>                      |
| Water Reactive                      | Reacts violently with water, releasing toxic gas (HCl).<br>Handle under an inert, dry atmosphere (nitrogen or argon).   |   |
| Personal Protective Equipment (PPE) | Wear neoprene or nitrile rubber gloves, chemical safety goggles or a face shield, and a flame-retardant lab coat. <a href="#">[17]</a>  | <a href="#">[17]</a>                      |
| First Aid                           | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.<br><a href="#">[17]</a> <a href="#">[19]</a> If inhaled, move to fresh air. <a href="#">[19]</a> | <a href="#">[17]</a> <a href="#">[19]</a> |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials (water, alcohols, amines, strong bases, oxidizing agents).[\[17\]](#)[\[19\]](#) Store locked up.[\[17\]](#) [\[17\]](#)[\[19\]](#) |

## Conclusion

**4-Chlorobutyldimethylchlorosilane** is a powerful and versatile chemical tool for researchers. Its dual-reactive centers—a labile silyl chloride and a stable alkyl chloride—provide a gateway to a vast array of chemical modifications. From rendering surfaces hydrophobic to building complex molecular architectures for drug discovery, the applications of CBDCS are extensive.

A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in a safe and effective manner.

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- To cite this document: BenchChem. [structure of 4-Chlorobutyldimethylchlorosilane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097454#structure-of-4-chlorobutyldimethylchlorosilane>]

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